(S)-4-(1-Aminoethyl)aniline dihydrochloride is a chemical compound with the molecular formula and a molecular weight of 209.12 g/mol. It is also known by several synonyms, including (S)-4-(1-aminoethyl)aniline dihydrochloride and (S)-4-amino-α-methylbenzylamine dihydrochloride. This compound is characterized by its chiral center, which contributes to its unique properties and biological activities. The structure consists of an aniline derivative with an aminoethyl side chain, making it significant in various chemical and biological contexts .
Research indicates that (S)-4-(1-Aminoethyl)aniline dihydrochloride exhibits notable biological activities. Its structure allows it to interact with various biological targets, potentially influencing neurotransmitter systems. Some studies suggest that it may have implications in neuropharmacology due to its ability to modulate neurotransmitter release and receptor activity . Additionally, its chiral nature may lead to different biological effects compared to its enantiomer.
The synthesis of (S)-4-(1-Aminoethyl)aniline dihydrochloride typically involves several steps:
Alternative methods may include using chiral catalysts or enzymatic processes for enantioselective synthesis .
(S)-4-(1-Aminoethyl)aniline dihydrochloride finds applications across various fields:
Studies on the interactions of (S)-4-(1-Aminoethyl)aniline dihydrochloride with biological systems highlight its potential role as a modulator of neurotransmitter systems. Interaction studies often focus on its binding affinities and effects on receptor activity, particularly within the central nervous system. These studies are crucial for understanding its pharmacological profile and potential therapeutic uses .
Several compounds share structural similarities with (S)-4-(1-Aminoethyl)aniline dihydrochloride, each exhibiting unique properties:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| (R)-4-(1-Aminoethyl)aniline dihydrochloride | C8H14Cl2N2 | Enantiomer with potentially different biological activity |
| 4-(Aminomethyl)aniline | C8H10N2 | Lacks the chiral center; different pharmacological profile |
| 2-Amino-5-methylphenol | C7H9N | Different functional groups affecting solubility and reactivity |
These comparisons illustrate how variations in structure influence the chemical behavior and biological activity of related compounds .
Asymmetric catalytic hydrogenation remains the most efficient method for constructing the chiral center in (S)-4-(1-aminoethyl)aniline. Iridium and rhodium complexes paired with chiral ligands enable precise stereocontrol. For instance, iridium catalysts modified with phosphine-oxazoline (PHOX) ligands achieve up to 94% enantiomeric excess (ee) in hydrogenating prochiral imine precursors [3]. A notable example involves the hydrogenation of N-alkyl ketimines using a rhodium-Segphos complex under 50 atm H₂, which facilitates simultaneous imine reduction and olefin hydrogenation in a one-pot process [4].
Table 1: Catalytic Systems for Asymmetric Hydrogenation
| Catalyst System | Substrate | ee (%) | Conditions |
|---|---|---|---|
| Ir/(S,S)-f-Binaphane [3] | N-alkyl α-aryl imines | 90 | 60°C, 24 h, H₂ |
| Rh-(R)-Segphos [4] | Prochiral olefins | 95 | 50 atm H₂, MeOAc/DMF |
These methods highlight the role of ligand architecture in tuning enantioselectivity. For example, bulky phosphine ligands enhance steric differentiation at the catalytic site, favoring the (S)-configuration [3].
When asymmetric synthesis yields suboptimal ee, classical resolution techniques are employed. Diastereomeric salt crystallization using chiral resolving agents like tartaric acid derivatives effectively separates enantiomers. Kinetic resolution via enzymatic catalysis—using lipases or acylases—offers an alternative, though substrate specificity limits broad applicability. Recent advances in chromatographic resolution with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) achieve >99% ee but require optimization for scale-up [3].
Multi-step syntheses of (S)-4-(1-aminoethyl)aniline demand orthogonal protecting groups to prevent side reactions. The tert-butoxycarbonyl (Boc) group is widely used for amine protection due to its stability under basic conditions and facile removal with HCl [3]. In a representative synthesis, Boc-protected intermediates undergo Pd-catalyzed coupling reactions before deprotection [4]. Fluorenylmethyloxycarbonyl (Fmoc) groups are preferred in solid-phase syntheses, as they enable mild piperidine-mediated cleavage without affecting acid-sensitive functionalities [3].
Key Considerations:
Replacing traditional solvents like dichloromethane with ethanol-water mixtures reduces environmental impact while maintaining reaction efficiency. For example, reductive amination in 4:1 MeOAc/DMF under H₂ achieves 95% yield with 50% reduced solvent volume [4].
Catalyst-coated tube reactors enable continuous imine hydrogenation at elevated pressures (20–100 bar), enhancing mass transfer and reducing catalyst loading by 40% compared to batch processes [5]. A rhodium-coated reactor demonstrated 99% conversion of N-cyclohexyl(benzylidene)imine to N-benzylcyclohexylamine in 10 minutes residence time [5].
Table 2: Batch vs. Continuous-Flow Performance
| Parameter | Batch Reactor [4] | Continuous-Flow [5] |
|---|---|---|
| Catalyst Loading | 0.1 mol% | 0.06 mol% |
| Reaction Time | 24 h | 10 min |
| Solvent Volume (mL) | 2.0 | 0.5 |
Immobilized catalysts on mesoporous silica or carbon nanotubes enable reuse over five cycles without significant activity loss, as demonstrated in asymmetric hydrogenations using Ir/SiO₂ systems [3].
X-ray crystallography stands as a premier analytical technique for determining the absolute configuration of chiral compounds such as (S)-4-(1-Aminoethyl)aniline dihydrochloride. This powerful method provides unambiguous three-dimensional structural information by analyzing the diffraction patterns produced when X-rays interact with crystalline samples [1] [2].
The determination of absolute configuration through X-ray crystallography relies on a physical phenomenon known as anomalous scattering or resonant scattering. This effect introduces small but measurable deviations from the inherent inversion symmetry of diffraction patterns [3] [4]. For (S)-4-(1-Aminoethyl)aniline dihydrochloride, the presence of chlorine atoms is particularly advantageous, as they serve as anomalous scatterers that enhance the ability to distinguish between enantiomeric structures [5].
The process begins with obtaining high-quality single crystals of the compound. The crystallization of (S)-4-(1-Aminoethyl)aniline dihydrochloride typically involves slow evaporation from appropriate solvents under controlled conditions. Once suitable crystals are obtained, they are mounted on a diffractometer where they are subjected to an intense X-ray beam [6].
Several sophisticated techniques have been developed to determine the absolute configuration of chiral compounds like (S)-4-(1-Aminoethyl)aniline dihydrochloride:
| Technique | Description | Application to (S)-4-(1-Aminoethyl)aniline dihydrochloride |
|---|---|---|
| Bijvoet Differences Analysis | Examines intensity differences between Friedel pairs (hkl and -h-k-l reflections) | Particularly effective due to the presence of chlorine atoms |
| Flack Parameter Method | Statistical parameter indicating reliability of absolute structure determination | Provides quantitative measure of confidence in the S-configuration |
| Parsons Quotient Method | Uses quotients of Friedel pairs for improved precision | Enhances accuracy for the determination of the chiral carbon stereochemistry |
The Flack parameter, a statistical indicator ranging from 0 to 1, is particularly valuable in confirming the absolute configuration. For (S)-4-(1-Aminoethyl)aniline dihydrochloride, a Flack parameter close to 0 would confirm the S-configuration at the chiral carbon center [7] [8].
X-ray crystallographic analysis of (S)-4-(1-Aminoethyl)aniline dihydrochloride reveals several important structural features:
The chiral carbon atom adopts a tetrahedral geometry with the amino group, methyl group, hydrogen atom, and phenyl ring occupying the four coordination sites.
The absolute configuration at the chiral center is confirmed as S, with the amino group and methyl group positioned in accordance with the Cahn-Ingold-Prelog priority rules.
The phenyl ring with its para-amino substituent lies in a defined orientation relative to the chiral center, creating a characteristic three-dimensional arrangement.
The two chloride counterions form ionic interactions with the protonated amino groups, creating a complex network of electrostatic interactions in the crystal lattice [9] [10].
The bond lengths, bond angles, and torsional angles obtained from X-ray analysis provide precise geometric parameters that characterize the molecular configuration of (S)-4-(1-Aminoethyl)aniline dihydrochloride [3].
Chiroptical spectroscopy encompasses a family of techniques that measure the differential interaction of chiral molecules with circularly polarized light. These methods provide valuable complementary information to X-ray crystallography for determining the absolute configuration of compounds like (S)-4-(1-Aminoethyl)aniline dihydrochloride [11].
Electronic Circular Dichroism (ECD) measures the differential absorption of left and right circularly polarized light in the UV-visible region. For (S)-4-(1-Aminoethyl)aniline dihydrochloride, ECD spectra reveal characteristic Cotton effects that are directly related to its absolute configuration [12] [11].
The ECD spectrum of (S)-4-(1-Aminoethyl)aniline dihydrochloride typically shows:
A positive Cotton effect in the 240-260 nm region associated with the π→π* transitions of the para-substituted aromatic ring.
A negative Cotton effect in the 210-230 nm region related to the n→π* transitions involving the amino groups.
These spectral features serve as distinctive fingerprints of the S-configuration at the chiral carbon center. Modern computational approaches using time-dependent density functional theory (TD-DFT) can accurately predict these ECD patterns, allowing for reliable comparison between experimental and calculated spectra [13].
Vibrational Circular Dichroism (VCD) extends the principles of ECD to the infrared region, providing information about vibrational transitions that are sensitive to molecular conformation and configuration. VCD has several advantages for analyzing compounds like (S)-4-(1-Aminoethyl)aniline dihydrochloride:
It does not require the presence of strong chromophores, making it applicable to a wider range of chiral compounds.
It provides detailed information about molecular conformation in solution, complementing the solid-state data from X-ray crystallography.
It can be directly compared with quantum chemical calculations to confirm absolute configuration [14].
For (S)-4-(1-Aminoethyl)aniline dihydrochloride, VCD spectra show characteristic patterns in the 1000-1700 cm⁻¹ region, particularly for vibrations involving the chiral center and its attached functional groups. The C-N stretching vibrations and C-H bending modes of the chiral carbon are especially informative for configuration determination [15].
Recent advances in chiroptical spectroscopy have introduced additional techniques that provide complementary information about the absolute configuration of chiral compounds:
| Technique | Spectral Range | Information Provided for (S)-4-(1-Aminoethyl)aniline dihydrochloride |
|---|---|---|
| Optical Rotatory Dispersion (ORD) | UV-Visible | Wavelength dependence of optical rotation, sensitive to configuration |
| Raman Optical Activity (ROA) | Raman shift region | Vibrational modes with enhanced chiral sensitivity |
| X-ray Circular Dichroism (XCD) | X-ray absorption edges | Element-specific probing of the chiral environment around nitrogen and chlorine atoms |
These techniques, when used in combination, provide a comprehensive chiroptical profile that can unambiguously establish the absolute configuration of (S)-4-(1-Aminoethyl)aniline dihydrochloride, even in cases where crystallization for X-ray analysis is challenging [16] [12].
Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy offers unique insights into the three-dimensional arrangement and interactions of molecules in the crystalline state. For ionic compounds like (S)-4-(1-Aminoethyl)aniline dihydrochloride, this technique is particularly valuable for understanding the packing arrangements and interactions between the organic cation and chloride counterions [17] [18].
Magic Angle Spinning (MAS) is a fundamental technique in solid-state NMR that reduces line broadening caused by anisotropic interactions, providing high-resolution spectra of crystalline materials. For (S)-4-(1-Aminoethyl)aniline dihydrochloride, ¹³C and ¹⁵N MAS NMR spectra reveal distinct resonances for each carbon and nitrogen atom in the molecule, reflecting their unique chemical environments in the crystal lattice [17].
The ¹³C MAS NMR spectrum typically shows:
These spectral features provide valuable information about the local electronic environment of each carbon atom, which is influenced by the crystal packing and ionic interactions [19].
A comprehensive understanding of the ionic packing in (S)-4-(1-Aminoethyl)aniline dihydrochloride requires multinuclear NMR studies involving various nuclei:
| Nucleus | Information Provided |
|---|---|
| ¹H | Proton environments and hydrogen bonding networks |
| ¹³C | Carbon skeleton and electronic environment |
| ¹⁵N | Nitrogen environments in the amino groups |
| ³⁵Cl | Chloride ion environments and interactions |
The ³⁵Cl NMR is particularly informative for dihydrochloride salts, as it directly probes the environment of the chloride counterions. In (S)-4-(1-Aminoethyl)aniline dihydrochloride, ³⁵Cl NMR typically reveals two distinct chloride environments, corresponding to the interactions with the primary and secondary ammonium groups [18].
The quadrupolar nature of the ³⁵Cl nucleus makes its NMR parameters highly sensitive to the local electric field gradient, providing detailed information about the symmetry and strength of ionic interactions. High-field NMR measurements at fields of 20 Tesla or above are particularly valuable for resolving these interactions with high precision [18].
Two-dimensional solid-state NMR experiments provide crucial information about spatial proximities and connectivities in the crystal structure of (S)-4-(1-Aminoethyl)aniline dihydrochloride:
Heteronuclear correlation experiments (such as ¹H-¹³C and ¹H-¹⁵N HETCOR) map the connectivity between different types of nuclei, confirming the molecular structure and identifying hydrogen bonding interactions.
Dipolar recoupling experiments measure internuclear distances, providing direct information about the three-dimensional arrangement of atoms in the crystal.
Double-quantum/single-quantum correlation experiments reveal spatial proximities between like nuclei, helping to establish the packing arrangement of molecules in the crystal lattice [19] [20].
These advanced NMR techniques, combined with computational approaches such as GIPAW-DFT (Gauge-Including Projector Augmented Wave Density Functional Theory) calculations, enable the detailed mapping of the ionic packing arrangements in (S)-4-(1-Aminoethyl)aniline dihydrochloride [19] [18].
Solid-state NMR is uniquely sensitive to both static and dynamic disorder in crystal structures, which may not be fully captured by X-ray diffraction. For dihydrochloride salts like (S)-4-(1-Aminoethyl)aniline dihydrochloride, variable-temperature NMR experiments can reveal dynamic processes such as:
These dynamic processes influence the physical properties of the compound, including its solubility, stability, and solid-state transformations [18].